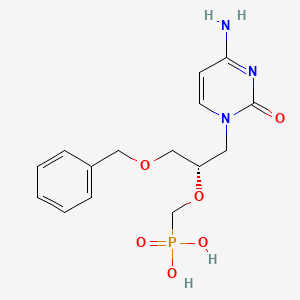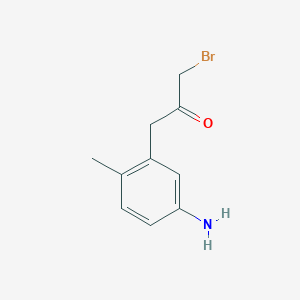![molecular formula C11H16BrN5 B14042931 bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, ethyl, and isobutyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by bromination and alkylation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for cross-coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts, with ligands like triphenylphosphine (PPh3), in solvents like DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridazines, while coupling reactions can introduce aryl or alkyl groups at the bromine position.
Scientific Research Applications
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazo[4,5-c]pyridazine core allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: These compounds have a fused quinoxaline ring, offering different electronic properties and biological activities.
Uniqueness
Bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine is unique due to the specific substitution pattern on the imidazo[4,5-c]pyridazine core. The presence of the bromine, ethyl, and isobutyl groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C11H16BrN5 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
3-bromo-5-ethyl-N-(2-methylpropyl)imidazo[4,5-c]pyridazin-6-amine |
InChI |
InChI=1S/C11H16BrN5/c1-4-17-8-5-9(12)15-16-10(8)14-11(17)13-6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14,16) |
InChI Key |
ARPFDVZBIIKHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=NN=C2N=C1NCC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)












